2-Benzothiazolylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

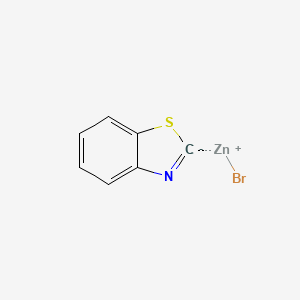

2-Benzothiazolylzinc bromide is an organozinc compound that features a benzothiazole ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The benzothiazole moiety is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules.

Aplicaciones Científicas De Investigación

2-Benzothiazolylzinc bromide has several applications in scientific research:

Mecanismo De Acción

Target of Action

2-Benzothiazolylzinc bromide is primarily used in the synthesis of 2-substituted benzothiazole derivatives . The primary target of this compound is the 2-bromobenzothiazole, with which it reacts to form the organozinc reagent .

Mode of Action

The mode of action of this compound involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This reaction occurs at room temperature in tetrahydrofuran (THF), leading to the formation of the organozinc reagent . This organozinc reagent is then used in cross-coupling reactions with a variety of aryl iodides .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of 2-substituted benzothiazole derivatives . The organozinc reagent formed by the reaction of this compound with 2-bromobenzothiazole is used in cross-coupling reactions to generate these derivatives .

Result of Action

The result of the action of this compound is the formation of 2-substituted benzothiazole derivatives . These derivatives have been found to have a variety of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative effects .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the solvent used. The reaction with 2-bromobenzothiazole occurs at room temperature in THF . The stability and efficacy of this compound would also be affected by these conditions.

Direcciones Futuras

The direct preparation of 2-Benzothiazolylzinc bromide and its subsequent transition metal-catalyzed cross-coupling reactions to generate 2-substituted benzothiazole derivatives represent a significant advancement . This new synthetic protocol could potentially be utilized for the synthesis of many biologically active compounds .

Análisis Bioquímico

Biochemical Properties

The role of 2-Benzothiazolylzinc bromide in biochemical reactions is primarily as a reagent in the synthesis of 2-substituted benzothiazole derivatives

Molecular Mechanism

The molecular mechanism of this compound involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This results in the formation of this compound, which can then be used in cross-coupling reactions with a variety of aryl iodides .

Temporal Effects in Laboratory Settings

It is known that the oxidative addition of active zinc to 2-bromobenzothiazole is completed in 3 hours at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Benzothiazolylzinc bromide can be synthesized through the direct insertion of highly active zinc into 2-bromobenzothiazole. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature. The oxidative addition of active zinc (1.5 equivalents) to 2-bromobenzothiazole is completed within 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving the direct insertion of zinc into 2-bromobenzothiazole can be scaled up for industrial purposes. The key factors for industrial production would include the availability of high-purity reagents and the optimization of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-Benzothiazolylzinc bromide primarily undergoes cross-coupling reactions, particularly with aryl iodides, to form 2-arylbenzothiazoles. These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₂Cl₂ in THF at room temperature .

Common Reagents and Conditions

Reagents: Aryl iodides, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂)

Conditions: Room temperature, THF as the solvent

Major Products

The major products of these reactions are 2-arylbenzothiazoles, which are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Benzothiazolylzinc chloride

- 2-Benzothiazolylzinc iodide

- 2-Benzothiazolylmagnesium bromide

Comparison

2-Benzothiazolylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to its chloride and iodide counterparts, the bromide variant offers a balanced reactivity that is neither too reactive (like iodide) nor too inert (like chloride). This makes it particularly useful in forming carbon-carbon bonds with a variety of electrophiles .

Propiedades

IUPAC Name |

2H-1,3-benzothiazol-2-ide;bromozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTAZLOCNGZNKZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNSZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2634718.png)

![Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate](/img/structure/B2634722.png)

![6-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-1,3-benzothiazole](/img/structure/B2634727.png)

![4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine](/img/structure/B2634731.png)

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2634733.png)

![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)